Lipophilicity (XLogP3) Head-to-Head Comparison: N-Benzyl Substitution Drives 3.2-Fold LogP Increase Versus Non-Benzylated Analog
The target compound exhibits an XLogP3-AA value of 2.9 (PubChem computed), representing a substantial +2.0 log unit increase over the non-benzylated analog tert-butyl hexahydropyrrolo[3,4-b]pyrrole-5(1H)-carboxylate (CAS 132414-81-4, XLogP3 = 0.9) . When compared to the fully deprotected 1-benzyloctahydropyrrolo[3,4-b]pyrrole (CAS 132414-50-7, LogP ≈ 1.42–1.75), the target compound is approximately 1.2–1.5 log units more lipophilic, attributable to the Boc group's contribution . This places the target compound within the optimal lipophilicity range (LogP 1–3) for passive membrane permeability while retaining sufficient polarity for aqueous handling, a balance that neither the overly hydrophilic non-benzylated analog (LogP 0.8–0.9) nor the moderately lipophilic but Boc-lacking benzyl analog achieves with the same protection profile.
| Evidence Dimension | Lipophilicity (XLogP3 / LogP) |
|---|---|
| Target Compound Data | XLogP3-AA = 2.9 |
| Comparator Or Baseline | CAS 132414-81-4 (tert-butyl hexahydropyrrolo[3,4-b]pyrrole-5(1H)-carboxylate, non-benzylated): XLogP3 = 0.9; CAS 132414-50-7 (1-benzyloctahydropyrrolo[3,4-b]pyrrole, Boc-deprotected): LogP = 1.42–1.75 |
| Quantified Difference | ΔXLogP3 = +2.0 vs. CAS 132414-81-4 (3.2-fold higher); ΔLogP ≈ +1.2–1.5 vs. CAS 132414-50-7 |
| Conditions | Computed XLogP3-AA (PubChem 2024.11.20 release); predicted LogP from chemsrc and vendor databases |
Why This Matters
A 3.2-fold lipophilicity difference directly impacts reversed-phase chromatographic retention, membrane permeability in cell-based assays, and solubility profiles—making the non-benzylated analog unsuitable as a surrogate in any experimental protocol where partitioning behavior is critical.
- [1] PubChem CID 23526730. XLogP3-AA = 2.9. National Center for Biotechnology Information. https://pubchem.ncbi.nlm.nih.gov/compound/132414-80-3 (accessed 2026-05-03). View Source
